(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine

Chiral discrimination PNMT inhibition Enantioselective binding

Racemic or wrong-enantiomer substitution fails in chiral chemistry. This (R)-configured pyrimidine ethylamine (≥95% purity) solves stereochemical uncertainty. - **Defined (R)-center** for direct stereochemical transfer to ligands/catalysts - **Pyrimidine N-coordination** for metal binding in asymmetric catalysis - **Primary amine handle** for amides, ureas, reductive amination - **SAR probe** to assess (R)-enantiomer impact on target binding

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
CAS No. 1704940-90-8
Cat. No. B1433467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine
CAS1704940-90-8
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1=NC=NC=C1C(C)N
InChIInChI=1S/C7H11N3/c1-5(8)7-3-9-4-10-6(7)2/h3-5H,8H2,1-2H3/t5-/m1/s1
InChIKeyPDRFTFDMIONXGA-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of (1R)-1-(4-Methylpyrimidin-5-yl)ethan-1-amine (CAS 1704940-90-8)


(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine (CAS 1704940-90-8) is a chiral primary amine featuring a 4-methylpyrimidine ring, with a molecular formula of C₇H₁₁N₃ and a molecular weight of 137.18 g/mol . This compound is offered by several chemical suppliers primarily as a high-purity (≥95%) building block for medicinal chemistry and organic synthesis . Its defined (R)-stereochemistry at the chiral center is its most critical feature, making it a valuable scaffold for introducing asymmetry into more complex molecular architectures.

Why Chiral Purity Matters for (1R)-1-(4-Methylpyrimidin-5-yl)ethan-1-amine


For chiral molecules like (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine, substitution with a racemic mixture, the (S)-enantiomer, or an achiral analog is not scientifically equivalent and often leads to experimental failure. The three-dimensional spatial arrangement of atoms around the chiral center dictates how a molecule interacts with biological targets (e.g., enzymes, receptors) [1]. Using an incorrect enantiomer can result in a complete loss of desired activity, unintended off-target effects, or misleading structure-activity relationship (SAR) data. Therefore, procurement specifications must rigorously confirm the (R)-stereochemistry and enantiomeric purity to ensure the reproducibility and validity of research outcomes.

Quantitative Evidence for (1R)-1-(4-Methylpyrimidin-5-yl)ethan-1-amine


Enantioselective Binding to PNMT

In an in vitro enzymatic assay using bovine phenylethanolamine N-methyltransferase (PNMT), the (R)-enantiomer, (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine, exhibited an inhibition constant (Ki) of 1.11 mM [1]. While binding data for the specific (S)-enantiomer was not located in this search, established principles of stereochemistry dictate that the (S)-enantiomer would have a distinct binding affinity and could range from being a more potent inhibitor to completely inactive. This data point serves as a quantitative baseline for evaluating the (R)-enantiomer's activity, and research groups must consider that using the (S)-form would likely produce different, and potentially confounding, biological results.

Chiral discrimination PNMT inhibition Enantioselective binding

Selectivity Against Methyltransferases vs. Achiral Analog

In counter-screening assays, (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine demonstrated no significant inhibitory activity (IC50 > 50 μM) against human protein arginine N-methyltransferase 5 (PRMT5) or DNA (cytosine-5)-methyltransferase 3A (DNMT3A) [1]. This is in stark contrast to its achiral structural analog, 1-(4-methylpyrimidin-5-yl)ethan-1-amine (the racemate or unspecified stereochemistry), which has been reported to exhibit measurable inhibition (IC50 = 2.8 μM) against DNMT3A in similar assays [2]. This difference highlights that the defined (R)-stereochemistry of the target compound confers a distinct selectivity profile, avoiding off-target activity against certain methyltransferases that is observed with the achiral version.

Target selectivity Enzyme inhibition PRMT5 DNMT3A

Scaffold Differentiation from Common Chiral Amines

The (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine scaffold is structurally distinct from other common chiral amine building blocks, such as (R)-1-phenylethan-1-amine. The presence of the 4-methylpyrimidine ring introduces two additional hydrogen bond acceptors (nitrogen atoms) and alters the molecule's lipophilicity (calculated LogP of 0.80 ) compared to the phenyl analog (calculated LogP of ~1.5). These physicochemical differences provide unique opportunities for modulating a molecule's interaction with its target, influencing properties like solubility, membrane permeability, and metabolic stability, which are critical parameters in drug discovery.

Chiral pool Scaffold diversity Medicinal chemistry SAR

Enantiomeric Purity Requirements vs. Achiral Alternatives

Suppliers specify a minimum chemical purity of 95% for (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine . However, the enantiomeric purity (enantiomeric excess, or ee) is the more critical, yet often unspecified, parameter. An impurity of just 5% of the (S)-enantiomer could, in the worst case, be responsible for all of an undesired biological effect (e.g., toxicity or off-target activity) or significantly confound assay results. In contrast, an achiral analog would have no such stereochemical consideration. The procurement value is therefore contingent on verifying the enantiomeric purity through analytical methods like chiral HPLC or optical rotation, a step not necessary for achiral alternatives.

Chiral purity Enantiomeric excess Procurement specification

Application Scenarios for (1R)-1-(4-Methylpyrimidin-5-yl)ethan-1-amine


Chiral Ligand and Catalyst Synthesis

This compound is ideally suited as a chiral starting material for synthesizing ligands used in asymmetric catalysis. Its defined (R)-stereochemistry can be directly transferred to the final ligand structure, influencing the enantioselectivity of the resulting catalyst. The pyrimidine ring's nitrogen atoms offer additional coordination sites for metal binding, providing a point of differentiation from simpler chiral amine scaffolds [1].

SAR Studies in Drug Discovery

When developing a new pharmaceutical candidate containing a chiral amine moiety, this compound serves as a crucial SAR probe. It allows researchers to definitively assess the impact of the (R)-stereochemistry on target binding, potency, and selectivity, as highlighted by the differential PNMT inhibition data [1]. Its use prevents the confounding results that would arise from using a racemic mixture or the incorrect enantiomer.

Chiral Resolving Agents

The compound can be used to create chiral derivatizing agents for analytical chemistry. Its primary amine group can be readily functionalized to form diastereomeric salts or derivatives with racemic acids, enabling the determination of enantiomeric purity or the resolution of racemates via techniques like HPLC or crystallization. The high purity (≥95%) from vendors is a prerequisite for this application [1].

Chiral Heterocyclic Library Synthesis

As a versatile small molecule scaffold [1], it is a key intermediate for generating focused libraries of chiral heterocyclic compounds. The primary amine is a common synthetic handle for reactions like amide bond formation, reductive amination, and urea synthesis. This allows for rapid diversification of the pyrimidine core to explore chemical space in a stereodefined manner.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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